4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-
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Overview
Description
2-Amino-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or in aqueous media with catalysts like thiourea dioxide .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of nanocatalysts such as nanocopper iodide on layered double hydroxides has been reported to facilitate the synthesis under mild conditions, achieving high yields and rapid reaction kinetics .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrano[3,2-c]pyridines, which can exhibit enhanced biological activity .
Scientific Research Applications
2-Amino-4H-pyrano[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in its functional groups.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another heterocyclic compound with potential anticancer properties.
4H-pyrano[2,3-c]pyridine derivatives: These compounds also exhibit significant biological activities and are used in various medicinal chemistry applications.
Uniqueness: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its fluorescent characteristics make it particularly valuable in both medicinal and industrial applications .
Properties
CAS No. |
55055-33-9 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-aminopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6N2O2/c9-8-3-6(11)5-4-10-2-1-7(5)12-8/h1-4H,9H2 |
InChI Key |
ISOXXJAHHFSTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=CC2=O)N |
Origin of Product |
United States |
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